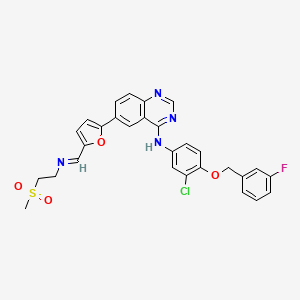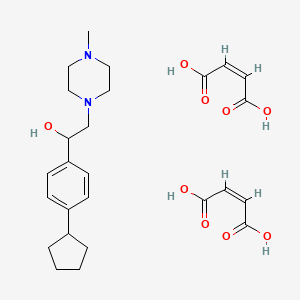
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. The starting materials might include (Z)-but-2-enedioic acid and 1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol, which are reacted under specific conditions to form the desired product. Common reaction conditions may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the (Z)-but-2-enedioic acid moiety can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield carboxylic acids, while reduction of the double bond may yield saturated acids.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(Z)-but-2-enedioic acid: A simple unsaturated dicarboxylic acid.
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol: A substituted ethanol with potential pharmacological activity.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components.
属性
CAS 编号 |
85689-80-1 |
|---|---|
分子式 |
C26H36N2O9 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H28N2O.2C4H4O4/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15;2*5-3(6)1-2-4(7)8/h6-9,15,18,21H,2-5,10-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
KCZPOZVLAADZQC-SPIKMXEPSA-N |
手性 SMILES |
CN1CCN(CC1)CC(O)C2=CC=C(C=C2)C3CCCC3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)C3CCCC3)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



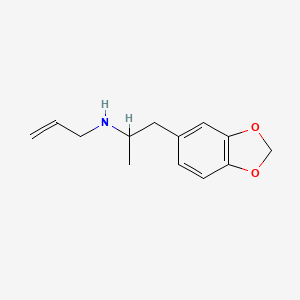


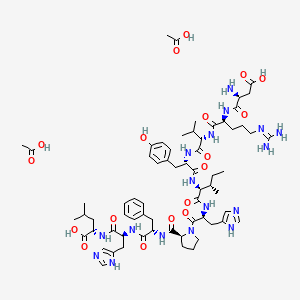

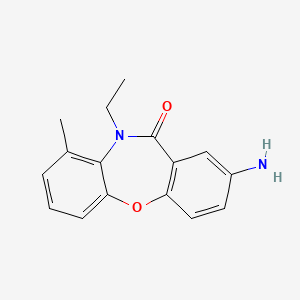
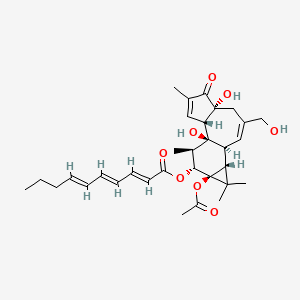
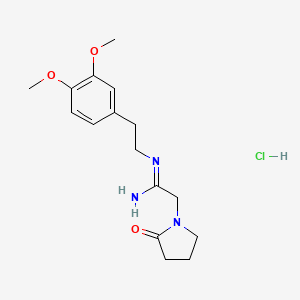
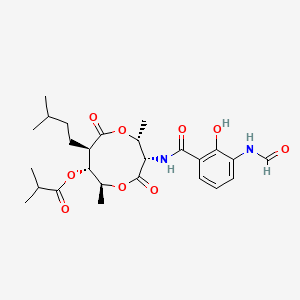

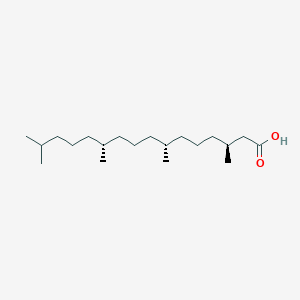
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
